molecular formula C15H21N3O4 B3969967 4-(3-furylmethyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone

4-(3-furylmethyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone

Cat. No. B3969967
M. Wt: 307.34 g/mol
InChI Key: IIRPSMISBXEZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-furylmethyl)-3-[2-(4-morpholinyl)-2-oxoethyl]-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is also known as FMPD, and it has been studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in laboratory experiments.

Mechanism of Action

The mechanism of action of FMPD is not fully understood. However, it is believed that the compound works by inhibiting the activity of enzymes that are involved in the production of inflammatory cytokines. FMPD has also been shown to inhibit the activity of enzymes that are involved in the production of beta-amyloid, which is a protein that is associated with Alzheimer's disease.
Biochemical and Physiological Effects:
FMPD has been shown to have several biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory cytokines in vitro, and it has also been shown to reduce the production of beta-amyloid in vitro. FMPD has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of FMPD is that it can be easily synthesized in the laboratory. The compound is also relatively stable and can be stored for an extended period without degradation. However, one of the limitations of FMPD is that its mechanism of action is not fully understood. This makes it difficult to design experiments to study the compound's effects on biological systems.

Future Directions

There are several future directions for research on FMPD. One area of research is to elucidate the compound's mechanism of action. This will help researchers design experiments to study the compound's effects on biological systems. Another area of research is to study the compound's potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Finally, researchers can also study the compound's potential as an anti-inflammatory agent in vitro and in vivo.

Scientific Research Applications

FMPD has been studied extensively for its potential application in various fields of science. One of the primary applications of FMPD is in the field of neuroscience, where it has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. FMPD has also been studied for its potential as an anti-inflammatory agent, as well as its potential as a drug for the treatment of cancer.

properties

IUPAC Name

4-(furan-3-ylmethyl)-3-(2-morpholin-4-yl-2-oxoethyl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4/c19-14(17-4-7-21-8-5-17)9-13-15(20)16-2-3-18(13)10-12-1-6-22-11-12/h1,6,11,13H,2-5,7-10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRPSMISBXEZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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